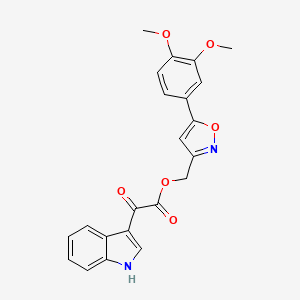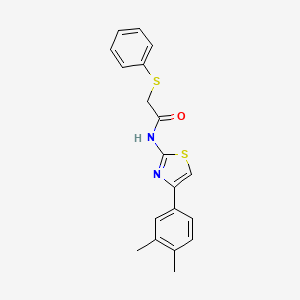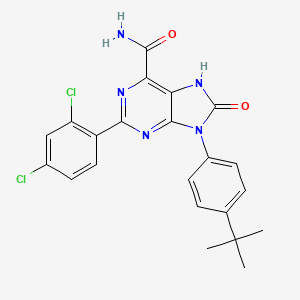
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as DIMBOA-Glc, is a secondary metabolite found in maize plants. It belongs to the class of compounds known as benzoxazinoids and has been found to have various biological activities.
Aplicaciones Científicas De Investigación
- Researchers have explored the antiviral potential of indole derivatives. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, while 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Additionally, molecular docking studies have identified indole derivatives as potential anti-HIV agents .
- The discovery of monastrol (4-(3-hydroxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione) as a moderate anticancer agent inspired further investigations. Researchers have explored indole derivatives targeting specific proteins involved in cell cycle regulation .
- Indole derivatives have been screened for antitubercular activity. Although specific data on this compound are scarce, it’s worth exploring its effects against Mycobacterium tuberculosis and Mycobacterium bovis .
Antiviral Activity
Anticancer Properties
Antitubercular Potential
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that is a leading target for anticancer agents . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more.
Result of Action
Some indole derivatives have been reported to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . These effects could potentially be similar for this compound, leading to changes in cell function and potentially contributing to its therapeutic effects.
Propiedades
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-27-18-8-7-13(9-20(18)28-2)19-10-14(24-30-19)12-29-22(26)21(25)16-11-23-17-6-4-3-5-15(16)17/h3-11,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUAEMZXVEWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2758791.png)
![N-{3-[(4-methylpiperidin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B2758792.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2758794.png)
![Ethyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2758795.png)




![[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2758809.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide](/img/structure/B2758812.png)
![1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2758813.png)